molecular formula C9H11BrO B1287483 1-Bromo-2-(ethoxymethyl)benzene CAS No. 80171-34-2

1-Bromo-2-(ethoxymethyl)benzene

Cat. No. B1287483
CAS RN: 80171-34-2
M. Wt: 215.09 g/mol
InChI Key: IRJIHLOLKDSXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(ethoxymethyl)benzene is a brominated aromatic compound with an ethoxymethyl substituent. While the specific compound is not directly studied in the provided papers, related brominated aromatic compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties are discussed. These related studies can provide insights into the behavior and characteristics of 1-Bromo-2-(ethoxymethyl)benzene.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves halogenation reactions, where bromine atoms are introduced into the aromatic ring. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, was achieved starting from a brominated phenylmethanol in five steps with an overall yield of 34% . Similarly, the synthesis of (Z)-1-bromo-2-methyl-1-butene was performed using a Wittig-Horner reaction, demonstrating the versatility of bromination reactions in organic synthesis . These methods could potentially be adapted for the synthesis of 1-Bromo-2-(ethoxymethyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, with the presence of bromine influencing the overall molecular conformation. X-ray structure determinations have been used to analyze the structures of various bromo- and bromomethyl-substituted benzenes, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π that could also be relevant for understanding the structure of 1-Bromo-2-(ethoxymethyl)benzene .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo a variety of chemical reactions. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3·4H2O led to both addition-elimination and substitution products . This indicates that brominated compounds can participate in electrophilic aromatic substitution and addition reactions, which could be relevant for the chemical reactivity of 1-Bromo-2-(ethoxymethyl)benzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be significantly altered by the introduction of bromine atoms. For instance, the photochromic and photomagnetic properties of brominated biindenylidenediones were investigated, showing that bromine substitution affects these properties . Additionally, the use of brominated compounds as selective bromination agents for other aromatic compounds has been explored, highlighting their reactivity and potential applications in synthetic chemistry .

Scientific Research Applications

  • Synthesis of Isoindoles and Derivatives 1-Bromo-2-(ethoxymethyl)benzene is used in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, which are valuable compounds in organic chemistry. This synthesis involves a two-step process starting from 1-bromo-2-(dialkoxymethyl)benzenes. These compounds are generated by Br/Li exchange and then reacted with nitriles to afford [2-(dialkoxymethyl)phenyl]methanimines. These are subsequently treated with acid-catalyzed cyclization to yield the desired isoindoles (Kuroda & Kobayashi, 2015).

  • Ethoxybromination of Enamides This chemical is involved in the ethoxybromination of enamides using (diacetoxyiodo)benzene and bromide salts in ethanol. This process produces α-bromo hemiaminals, which are versatile intermediates for various transformations (Nocquet‐Thibault et al., 2013).

  • Total Synthesis of Natural Products The compound has been used in the total synthesis of biologically active natural products like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. This synthesis process involves reactions with methoxymethyl-substituted aryl methyl ethers, demonstrating its utility in creating complex natural compounds (Akbaba et al., 2010).

  • Formation of Macrocycles It's used in the formation of macrocycles, such as amide–ether–amine-containing macrocycles, which have specific applications in metal ion extraction and binding. These compounds exhibit specific binding properties to certain metal ions, showcasing their potential in metal ion separation and purification (Kumar et al., 1992).

  • Synthesis of Bromophenols In the field of marine biochemistry, this chemical is used for synthesizing bromophenols, which are natural products with interesting biological activities. These compounds, derived from red marine algae, are moderate protein tyrosine phosphatase 1B (PTP1B) inhibitors and are synthesized through a series of reactions including bromination and Friedel-Crafts reaction (Guo et al., 2011).

  • Electrochemical Applications It's used in electrochemical applications, particularly in the electrochemical reduction of bromoethers to form tetrahydrofuran derivatives. This showcases its utility in electrochemical synthesis processes (Esteves et al., 2007).

Safety And Hazards

While handling 1-Bromo-2-(ethoxymethyl)benzene, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It’s also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-bromo-2-(ethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJIHLOLKDSXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601719
Record name 1-Bromo-2-(ethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(ethoxymethyl)benzene

CAS RN

80171-34-2
Record name 1-Bromo-2-(ethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(ethoxymethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-(ethoxymethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-(ethoxymethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-(ethoxymethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-(ethoxymethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-(ethoxymethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.